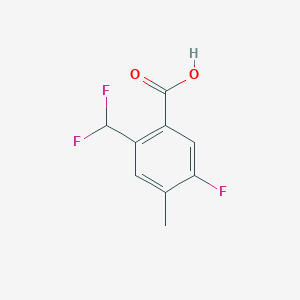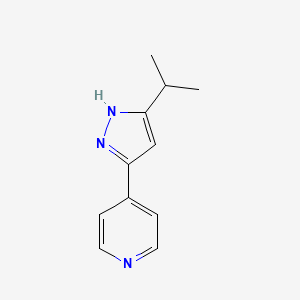![molecular formula C17H17N3O3 B2929968 2,5-Dimethyl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]furan-3-carboxamide CAS No. 1448121-82-1](/img/structure/B2929968.png)
2,5-Dimethyl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2,5-Dimethyl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]furan-3-carboxamide” is a complex organic molecule. It contains several functional groups including a furan ring, a phenyl ring, and a 1,2,4-oxadiazole ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, 1,2,4-oxadiazoles can be synthesized from amidoximes and isatoic anhydrides . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in drug discovery .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen .Scientific Research Applications
Antiprotozoal and Antimicrobial Agents
A significant area of research involves the exploration of derivatives related to the chemical structure of "2,5-Dimethyl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]furan-3-carboxamide" for antiprotozoal and antimicrobial activities. For example, studies have synthesized novel compounds exhibiting potent antiprotozoal activity against pathogens like Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential applications in treating diseases such as sleeping sickness and malaria (Ismail et al., 2004). Additionally, research on 1,3,4-oxadiazole derivatives has demonstrated significant antibacterial and antifungal properties, suggesting a broad spectrum of antimicrobial activity that could be harnessed for developing new antibiotics (Jafari et al., 2017).
Antiviral Research
Research has also extended to the antiviral potential of furan-carboxamide derivatives. A study reported the synthesis and biological characterization of novel furan-carboxamide derivatives as potent inhibitors of influenza A H5N1 virus, highlighting the structural influence of the 2,5-dimethyl-substituted heterocyclic moiety on anti-influenza activity (Yu Yongshi et al., 2017). This suggests potential applications in developing treatments for influenza and other viral infections.
Anticancer Activity
Another significant area of investigation is the compound's potential anticancer activity. Research into various derivatives has demonstrated promising results against different cancer cell lines, indicating potential applications in cancer treatment. For instance, novel pyrazole derivatives have been evaluated for their antidepressant and anticonvulsant activities, indirectly highlighting the diverse biological activities that such compounds can exhibit, which may include anticancer properties (Abdel‐Aziz et al., 2009).
Energetic Materials
Compounds based on the structural framework of "2,5-Dimethyl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]furan-3-carboxamide" have also been explored for applications as insensitive energetic materials. A study on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives highlighted their potential as components in energetic materials, showing moderate thermal stabilities and insensitivity towards impact and friction, indicating safety and stability benefits for practical applications (Qiong Yu et al., 2017).
properties
IUPAC Name |
2,5-dimethyl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-10-8-14(11(2)22-10)17(21)19-15-7-5-4-6-13(15)9-16-18-12(3)20-23-16/h4-8H,9H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQINJNVPTHOJJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2929888.png)
![N-(2,4-dimethoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2929889.png)
![4-(4-methylphenyl)-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2929891.png)

![N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2929894.png)




![1-(6-ethoxybenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2929904.png)

